molecular formula C11H15Cl2N3O2 B6182343 ethyl 6-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylate dihydrochloride CAS No. 2613384-62-4

ethyl 6-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylate dihydrochloride

Cat. No.: B6182343
CAS No.: 2613384-62-4
M. Wt: 292.16 g/mol
InChI Key: KRYAKHSNZNDGKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylate dihydrochloride is a chemical compound with the molecular formula C11H13N3O2.2HCl. It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylate dihydrochloride typically involves the cyclization of N-propargylpyridiniums under basic conditions. One efficient method reported involves the use of NaOH-promoted cycloisomerization, which provides a high yield of the desired product under ambient and aqueous conditions . This method is advantageous due to its rapid reaction time and the use of environmentally friendly conditions.

Industrial Production Methods

Industrial production of this compound often employs condensation reactions between 2-aminopyridines and α-bromoketones or α-chloroketones. These reactions are followed by reduction and derivatization steps to obtain the final product . The use of metal catalysts such as Pd, Cu, and Fe is common in these processes, although recent advancements have focused on metal-free and green chemistry approaches .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylate dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted imidazo[1,2-a]pyridines .

Scientific Research Applications

Ethyl 6-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylate dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylate dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylate dihydrochloride is unique due to its aminomethyl group, which provides additional sites for chemical modification and enhances its potential for diverse biological activities. This structural feature distinguishes it from other imidazo[1,2-a]pyridine derivatives and contributes to its versatility in scientific research .

Properties

CAS No.

2613384-62-4

Molecular Formula

C11H15Cl2N3O2

Molecular Weight

292.16 g/mol

IUPAC Name

ethyl 6-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylate;dihydrochloride

InChI

InChI=1S/C11H13N3O2.2ClH/c1-2-16-11(15)9-7-14-6-8(5-12)3-4-10(14)13-9;;/h3-4,6-7H,2,5,12H2,1H3;2*1H

InChI Key

KRYAKHSNZNDGKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=CC2=N1)CN.Cl.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.